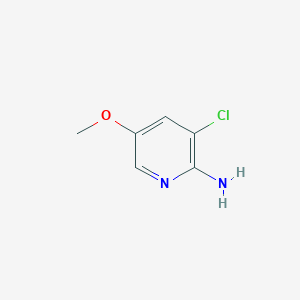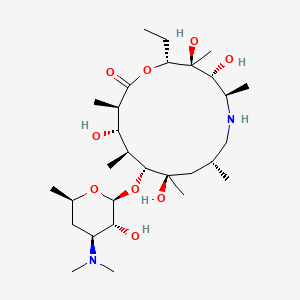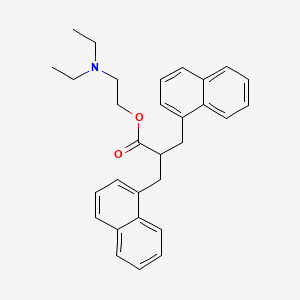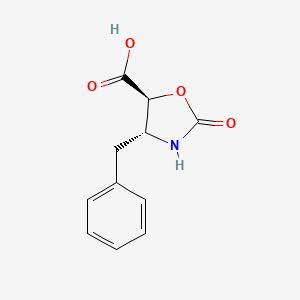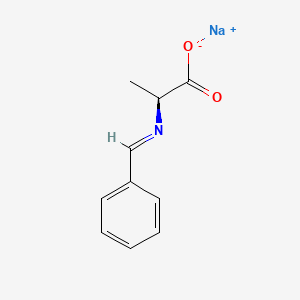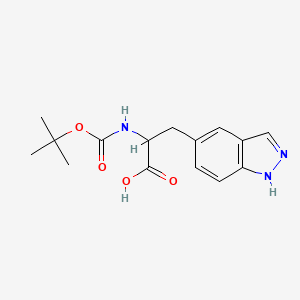![molecular formula C17H17N3OS B13449923 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/structure/B13449923.png)
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is a labeled metabolite of Quetiapine, a widely used antipsychotic medication. This compound is often used in research to study the metabolic pathways and pharmacokinetics of Quetiapine. The deuterium labeling (d8) helps in tracing the compound in various biological systems without altering its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride involves multiple steps, starting from the parent compound Quetiapine. The process includes:
Hydroxylation: Introduction of a hydroxyl group at the 7th position of the Quetiapine molecule.
Dealkylation: Removal of the alkyl group from the nitrogen atom.
Ethoxylation: Addition of the ethoxy group to the nitrogen atom.
Deuterium Labeling: Incorporation of deuterium atoms to achieve the d8 labeling.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for high yield and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and degradation products of Quetiapine.
Biology: Investigating the biological effects and interactions of Quetiapine metabolites.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Quetiapine.
Industry: Developing new formulations and improving the efficacy of Quetiapine-based medications
Mechanism of Action
The mechanism of action of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride involves its interaction with various molecular targets, including dopamine and serotonin receptors. The compound exerts its effects by modulating the activity of these receptors, leading to changes in neurotransmitter levels and neuronal activity. This modulation helps in alleviating symptoms of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine: The non-labeled version of the compound.
Quetiapine: The parent compound used as an antipsychotic medication.
N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine: Another metabolite of Quetiapine.
Uniqueness
The uniqueness of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride lies in its deuterium labeling, which allows for precise tracing in biological systems without altering its chemical properties. This makes it an invaluable tool in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C17H17N3OS |
|---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepin-2-ol |
InChI |
InChI=1S/C17H17N3OS/c21-12-5-6-14-16(11-12)22-15-4-2-1-3-13(15)17(19-14)20-9-7-18-8-10-20/h1-6,11,18,21H,7-10H2/i7D2,8D2,9D2,10D2 |
InChI Key |
CAWOJGJDGLXKTF-UFBJYANTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


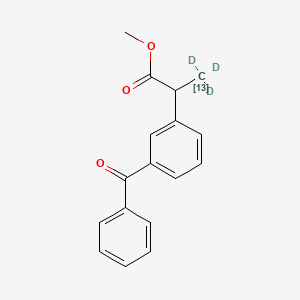
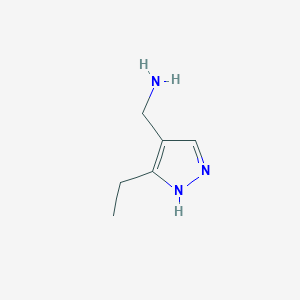
![Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)
![rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis](/img/structure/B13449866.png)
![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13449876.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B13449879.png)
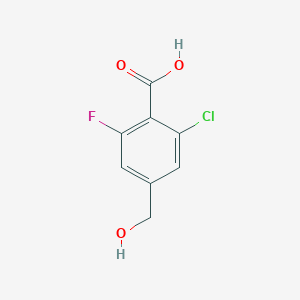
![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13449885.png)
